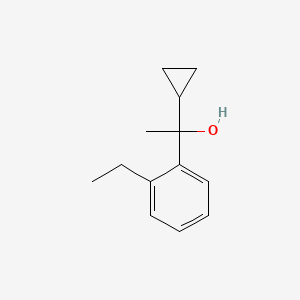

1-(2-Ethylphenyl)-1-cyclopropyl ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-1-(2-ethylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-3-10-6-4-5-7-12(10)13(2,14)11-8-9-11/h4-7,11,14H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAJGSZPYCKCAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(C)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Secondary and Tertiary Alcohols with Cyclopropyl and Substituted Phenyl Moieties in Contemporary Organic Synthesis

Secondary and tertiary alcohols that incorporate both cyclopropyl (B3062369) and substituted phenyl groups are of considerable interest in modern organic synthesis due to the unique combination of steric and electronic properties these functionalities impart. The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain, which results in C-C bonds with enhanced π-character and shorter, stronger C-H bonds compared to alkanes. acs.org This inherent strain makes cyclopropyl-containing molecules valuable synthetic intermediates, prone to selective ring-opening reactions that can lead to more complex molecular scaffolds.

The presence of a substituted phenyl ring further modulates the reactivity and properties of these alcohols. The nature and position of the substituent on the phenyl ring can influence the stability of reactive intermediates, such as carbocations, and can direct the stereochemical outcome of reactions. For instance, the ethyl group at the ortho position in 1-(2-Ethylphenyl)-1-cyclopropyl ethanol (B145695) introduces steric hindrance around the carbinol center, which can influence its reactivity and conformational preferences.

The synthesis of such alcohols is often achieved through the nucleophilic addition of a cyclopropyl organometallic reagent, such as a cyclopropylmagnesium bromide, to a substituted acetophenone. sigmaaldrich.commasterorganicchemistry.comrsc.org The commercial availability of various substituted acetophenones and the feasibility of preparing cyclopropyl Grignard reagents make this a versatile approach to a diverse range of aryl cyclopropyl carbinols. sigmaaldrich.comnih.gov These alcohols can then serve as precursors to a variety of other compounds. For example, they can undergo dehydration to form alkenes, or the hydroxyl group can be transformed into a better leaving group to facilitate nucleophilic substitution reactions.

The significance of this class of compounds is underscored by the prevalence of the cyclopropane (B1198618) motif in numerous biologically active molecules and approved pharmaceuticals, including treatments for a range of diseases. psu.eduresearchgate.net The cyclopropyl group can enhance a drug's potency, improve its metabolic stability, and fine-tune its pharmacokinetic profile. acs.orgnamiki-s.co.jp Consequently, the development of new synthetic methods to access and functionalize cyclopropyl-containing building blocks, such as 1-(2-Ethylphenyl)-1-cyclopropyl ethanol, is an active area of research.

Theoretical Frameworks for Investigating Novel Aliphatic Aromatic Chemical Entities

The study of novel chemical entities like 1-(2-Ethylphenyl)-1-cyclopropyl ethanol (B145695) is greatly enhanced by the application of theoretical and computational chemistry. These methods provide valuable insights into the electronic structure, stability, and reactivity of molecules, which can be challenging to probe experimentally.

A key area of theoretical investigation for this class of compounds is the nature and behavior of the cyclopropylcarbinyl cation, which can be formed as a reactive intermediate in reactions involving the corresponding alcohol. nih.govacs.orgrsc.org The cyclopropylcarbinyl cation is a non-classical carbocation that exhibits significant charge delocalization into the cyclopropane (B1198618) ring. Computational studies, often employing density functional theory (DFT) methods such as ωB97X-D, and high-level ab initio calculations like DLPNO-CCSD(T), are used to explore the potential energy surfaces of these cations. nih.govacs.org These studies can elucidate the stability of different conformations and the energy barriers for various rearrangement pathways, such as the ring-opening to form homoallylic cations. nih.govacs.org

For phenyl-substituted cyclopropylcarbinols, computational models have shown that the rearrangement of the cyclopropylcarbinyl cation can become competitive with nucleophilic attack, leading to a loss of stereospecificity in substitution reactions. nih.govacs.org The nature of the substituent on the phenyl ring can significantly influence these reaction pathways.

The bonding in cyclopropyl (B3062369) groups themselves is a subject of theoretical interest and is often described using the Walsh or Coulson-Moffitt models. wikipedia.org These models help to explain the unique reactivity of the cyclopropane ring. Furthermore, computational methods can be used to predict various physicochemical properties of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol, such as its heat of formation, dipole moment, and spectral characteristics, which can aid in its identification and characterization.

Mechanistic Investigations of 1 2 Ethylphenyl 1 Cyclopropyl Ethanol Reactions

Reaction Mechanisms in the Formation of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol (B145695)

The creation of 1-(2-ethylphenyl)-1-cyclopropyl ethanol, a tertiary alcohol, is a process of significant interest in synthetic chemistry. The primary methods for its formation involve either the addition of an organometallic reagent to a ketone or the reduction of a suitable ketone precursor. Mechanistic studies into these pathways are vital for optimizing reaction yields and controlling the three-dimensional arrangement (stereochemistry) of the final product.

Elucidation of Rate-Determining Steps in Organometallic Additions

The synthesis of this compound can be achieved through the reaction of a cyclopropyl (B3062369) organometallic reagent (like cyclopropylmagnesium bromide, a Grignard reagent) with 2-ethylacetophenone. rsc.orglibretexts.org The core of this transformation is the nucleophilic addition of the organometallic compound to the carbonyl group. rsc.org

Steric Hindrance: The bulky 2-ethylphenyl group creates steric congestion around the carbonyl carbon, which can hinder the approach of the nucleophile.

Reagent Reactivity: The nature of the organometallic reagent is crucial. Organolithium compounds are typically more reactive than Grignard reagents, which in turn are more reactive than organozinc compounds. wikipedia.org The choice of reagent can thus directly impact the reaction rate. rsc.org

Solvent and Temperature: The reaction environment, including the solvent used and the temperature, can affect reagent aggregation and reactivity, thereby influencing the rate. Low temperatures are often required for selective reactions. rsc.org

| Reagent Type | General Reactivity | Key Mechanistic Considerations |

| Organolithium (R-Li) | High | Tends to form aggregates, which can affect the concentration of the active nucleophile. |

| Grignard (R-MgX) | Moderate | Exists in the Schlenk equilibrium, where the nature of the active nucleophilic species can vary. pearson.com |

| Organozinc (R₂Zn) | Lower | Often requires a catalyst; the reaction is a synchronous transformation via a six-membered transition state. nih.gov |

Transition State Analysis of Reductive Processes

An alternative synthesis involves the reduction of (2-ethylphenyl)(cyclopropyl)methanone to form the desired alcohol. This process creates a new chiral center, and understanding the transition state is key to predicting which stereoisomer will be preferentially formed.

The reduction of ketones with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) is a cornerstone of organic synthesis. wikipedia.org The stereochemical outcome is often rationalized using models that analyze the transition state, the high-energy arrangement of atoms as the reaction proceeds. For ketones, the Felkin-Anh model is frequently used to predict the direction of the hydride attack. This model considers the steric bulk of the groups attached to the carbon adjacent to the carbonyl.

In the case of (2-ethylphenyl)(cyclopropyl)methanone, the large 2-ethylphenyl group and the medium-sized cyclopropyl group would orient themselves to minimize steric clash with the incoming hydride nucleophile. While early theories suggested that the degree of steric hindrance influenced whether the transition state was "early" or "late," later evidence from kinetic isotope effects indicates an early transition state in most cases. rsc.orgrsc.org This means the bond-making and bond-breaking are not far advanced when the highest energy point is reached. Computational studies are often employed to model these transition states and predict stereoselectivity with greater accuracy. nih.govacs.org

Mechanistic Studies of Transformations Involving the Secondary Alcohol Functionality

The alcohol functional group in this compound is a versatile handle for subsequent chemical modifications, such as dehydration to form alkenes or oxidation to form ketones.

Dehydration Pathways and Product Selectivity

The acid-catalyzed dehydration of this compound involves the elimination of a water molecule to form an alkene. libretexts.org This reaction typically proceeds through an E1 mechanism for tertiary alcohols. youtube.comyoutube.com

The mechanism involves the following steps:

Protonation of the Hydroxyl Group: The alcohol's oxygen atom is protonated by a strong acid (e.g., H₂SO₄ or H₃PO₄) to form an alkyloxonium ion, which is an excellent leaving group. libretexts.org

Formation of a Carbocation: The alkyloxonium ion departs as a water molecule, leaving behind a tertiary carbocation. This is generally the rate-determining step. The stability of this carbocation is enhanced by the adjacent phenyl group.

Deprotonation: A weak base (like water or the conjugate base of the acid) removes a proton from a carbon adjacent to the positively charged carbon, forming a double bond. youtube.com

Product selectivity is determined by which proton is removed. According to Zaitsev's rule, the most substituted (and thus most stable) alkene is typically the major product. However, the presence of the cyclopropyl group introduces the possibility of rearrangement pathways, which could lead to a mixture of products. youtube.com The reaction temperature is a critical factor; lower temperatures favor ether formation as a side reaction, while higher temperatures promote elimination to the alkene. libretexts.org

Oxidation Mechanisms and Selective Formation of Ketones

Oxidation of the secondary alcohol this compound yields the corresponding ketone, (2-ethylphenyl)(cyclopropyl)methanone. byjus.com A variety of oxidizing agents can accomplish this transformation, and while the specifics vary, most follow a general mechanistic pattern. chemistrysteps.commasterorganicchemistry.com

A common feature is the installation of a good leaving group on the hydroxyl oxygen, followed by a base-mediated removal of the hydrogen on the carbinol carbon. masterorganicchemistry.com This process resembles an E2 elimination mechanism. chemistrysteps.com

| Oxidizing Agent | Mechanistic Highlights |

| Chromic Acid (H₂CrO₄) | The alcohol attacks chromic acid to form a chromate (B82759) ester. A base (often water) removes the carbinol proton, the C-H electrons form the pi bond, and the chromium species leaves. libretexts.org |

| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent that also proceeds via a chromate ester intermediate. It is particularly useful as it typically stops the oxidation at the ketone stage without further reactions. libretexts.org |

| Swern Oxidation | Involves activating dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride, which the alcohol then attacks. A hindered base (like triethylamine) removes the carbinol proton to trigger an E2-like elimination, forming the ketone. chemistrysteps.com |

The key to forming the ketone is the presence of the α-hydrogen (the hydrogen on the same carbon as the -OH group), which is removed during the elimination step. byjus.com Since ketones lack this hydrogen, they are generally not oxidized further under these conditions. masterorganicchemistry.com

Mechanistic Insights into Cyclopropyl Ring Transformations Adjacent to the Carbinol Center

The cyclopropyl group is a strained three-membered ring, making it susceptible to ring-opening reactions under certain conditions. nih.gov The adjacent carbinol (alcohol) functionality can play a direct role in these transformations.

Under acidic conditions, such as those used for dehydration, the formation of the tertiary carbocation adjacent to the cyclopropyl ring can trigger a rearrangement. The cyclopropylcarbinyl cation is known to undergo rapid rearrangement to a homoallylic cation, which involves the opening of the three-membered ring. This process can be facilitated by the hydroxyl group through what is known as anchimeric assistance (or neighboring group participation), where the oxygen's lone pair electrons help to stabilize the transition state of the ring-opening.

Alternatively, radical-based mechanisms can also induce ring-opening. nih.gov For instance, the formation of an alkoxy radical at the carbinol position via homolytic cleavage can lead to a β-scission event, where the strained cyclopropane (B1198618) ring opens to form a more stable alkyl radical. nih.gov These types of transformations are of significant interest as they allow the strained cyclopropane to be used as a synthetic precursor to more complex, linear, or cyclic structures. scispace.comnih.gov

Acid-Catalyzed Ring-Opening Mechanisms

The presence of a tertiary alcohol adjacent to a cyclopropyl ring makes this compound susceptible to acid-catalyzed reactions. The general mechanism involves the protonation of the hydroxyl group, transforming it into a good leaving group (water) and generating a tertiary carbocation. The subsequent fate of this carbocation is heavily influenced by the presence of the neighboring cyclopropyl and 2-ethylphenyl groups.

In a typical acid-catalyzed ring-opening, the initial step is the formation of a cyclopropylcarbinyl cation. This cation is known to be highly unstable and can undergo rapid rearrangement. The presence of the electron-donating 2-ethylphenyl group can stabilize the carbocation to some extent. However, the significant strain energy of the cyclopropane ring (approximately 27 kcal/mol) provides a strong driving force for ring-opening.

One plausible pathway involves the opening of the cyclopropane ring to form a more stable homoallylic carbocation. This process can proceed through different modes of ring cleavage, leading to a mixture of products. The regioselectivity of the ring-opening would be influenced by the steric and electronic effects of the 2-ethylphenyl substituent.

A proposed mechanism is the concerted or stepwise cleavage of a C-C bond in the cyclopropyl ring. The positive charge can be delocalized over the resulting three-carbon fragment. Subsequent reaction with a nucleophile present in the medium (e.g., the conjugate base of the acid or the solvent) would lead to the final product.

Table 1: Predicted Products of Acid-Catalyzed Ring-Opening of this compound

| Reactant | Acid Catalyst | Proposed Intermediate | Predicted Product(s) |

| This compound | H₂SO₄ | Tertiary carbocation, Homoallylic carbocation | Mixture of isomeric homoallylic alcohols and rearranged alkenes |

| This compound | HCl | Tertiary carbocation, Homoallylic carbocation | Mixture of isomeric homoallylic chlorides and alcohols |

It is important to note that the ortho-ethyl group can exert a significant steric influence, potentially directing the conformation of the carbocation intermediate and thereby influencing the stereochemical outcome of the reaction.

Radical-Mediated Cyclopropyl Ring Transformations

Radical reactions provide an alternative pathway for the transformation of this compound. The cyclopropylcarbinyl radical, which can be generated from the corresponding alcohol, is known to undergo very rapid ring-opening to the homoallyl radical. The rate constant for this unimolecular rearrangement is on the order of 10⁸ s⁻¹ at room temperature.

The generation of the initial radical could be achieved through various methods, such as the Barton-McCombie deoxygenation or by reaction with radical initiators in the presence of a suitable precursor derived from the alcohol. Once formed, the cyclopropylcarbinyl radical will rearrange to a more stable homoallylic radical. The position of the radical center in the opened chain would be influenced by the substitution pattern.

The resulting homoallylic radical can then participate in a variety of subsequent reactions, including:

Hydrogen atom abstraction: Reaction with a hydrogen atom donor to yield a stable alkene.

Addition to a multiple bond: Intermolecular or intramolecular addition to a C=C or C≡C bond.

Oxidation or reduction: Conversion to a carbocation or carbanion, respectively.

The presence of the 2-ethylphenyl group could also lead to intramolecular reactions, such as cyclization onto the aromatic ring, if the geometry of the radical intermediate is favorable.

Table 2: Potential Radical-Mediated Transformations

| Precursor | Radical Initiator | Key Radical Intermediate | Potential Product Type |

| Xanthate ester of this compound | AIBN, Bu₃SnH | Homoallylic radical | Deoxygenated alkene |

| This compound | Photochemical initiation | Homoallylic radical | Dimerized or solvent-adduct products |

Electrophilic Activation of the Cyclopropyl Ring

The cyclopropane ring in this compound possesses a degree of π-character, allowing it to react with strong electrophiles. This electrophilic activation can lead to ring-opening and the formation of functionalized products. The tertiary alcohol group can influence this reactivity, potentially acting as an internal nucleophile after initial electrophilic attack on the cyclopropyl ring.

The reaction is initiated by the attack of an electrophile (E⁺) on one of the C-C bonds of the cyclopropane ring. This results in the formation of a carbocationic intermediate, with the positive charge located either at a primary or secondary carbon, depending on the regioselectivity of the attack. The presence of the adjacent tertiary carbon bearing the hydroxyl and 2-ethylphenyl groups makes the formation of a carbocation at the benzylic position highly favorable.

Following the initial electrophilic addition, the resulting carbocation can be trapped by a nucleophile. If the hydroxyl group acts as the internal nucleophile, a cyclic ether could be formed. Alternatively, external nucleophiles present in the reaction mixture can add to the carbocation.

The regioselectivity of the electrophilic attack and the subsequent nucleophilic trapping would be dictated by a combination of steric and electronic factors, including the nature of the electrophile and the influence of the 2-ethylphenyl substituent.

Table 3: Hypothetical Electrophilic Addition Reactions

| Electrophile | Nucleophile | Proposed Intermediate | Potential Product Structure |

| Br₂ | Solvent (e.g., CH₃OH) | Bromonium ion-like intermediate, Carbocation | 1,3-dibromo or 1-bromo-3-methoxy adduct |

| Hg(OAc)₂ | H₂O | Mercurinium ion, Carbocation | Organomercurial alcohol |

Chemical Reactivity and Transformations of 1 2 Ethylphenyl 1 Cyclopropyl Ethanol

Functional Group Interconversions at the Alcohol Moiety

The tertiary alcohol group in 1-(2-ethylphenyl)-1-cyclopropyl ethanol (B145695) is a primary site for chemical modification, enabling its conversion into various other functional groups such as esters, ethers, and halides.

Esterification and Etherification Reactions

The conversion of the hydroxyl group into an ester or ether is a common synthetic transformation. However, the tertiary nature of the alcohol in 1-(2-ethylphenyl)-1-cyclopropyl ethanol presents specific challenges and necessitates the use of particular reagents and conditions.

Etherification of tertiary alcohols like this compound is also challenging. The Williamson ether synthesis, a common method for preparing ethers, is generally not suitable for tertiary alcohols as the alkoxide, being a strong base, tends to promote elimination (E2) of the alkyl halide rather than substitution (SN2). wikipedia.org Alternative methods, such as the O-alkylation of alcohols with O-cyclopropylmethyl trichloroacetimidate (B1259523) under acidic conditions, have been shown to produce ethers, although rearrangements can be a significant side reaction. The silylation of tertiary alcohols to form silyl (B83357) ethers, a common protecting group strategy, can be achieved using various silylating agents. For example, the silylation of a variety of alcohols and phenols, including hindered substrates, can be catalyzed by iodine using hexamethyldisilazane (B44280) (HMDS). organic-chemistry.org

Table 1: Examples of Esterification and Silylation of Alcohols

| Alcohol Substrate | Reagent | Catalyst/Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| (±)‐1‐Phenylethanol | Valeroyl chloride | Cp₂TiCl/Mn | (±)-1-Phenylethyl valerate | 99 | wikipedia.org |

| Cholesterol | Acetic Anhydride (B1165640)/TFAA | H₃PO₄ | Cholesteryl acetate (B1210297) | High | researchgate.net |

| Various alcohols | Hexamethyldisilazane | Iodine | Trimethylsilyl ether | High | organic-chemistry.org |

| Eugenol | Acetic anhydride | NaOH | Eugenyl acetate | 86.87 | medcraveonline.com |

| Cinnamic acid | Ethanol | Lipozyme TLIM | Ethyl cinnamate | 86 | medcraveonline.com |

Halogenation Reactions

The hydroxyl group of this compound can be replaced by a halogen atom using various halogenating agents. Common reagents for this transformation include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. byjus.comchemistrysteps.commasterorganicchemistry.com

The reaction of a tertiary alcohol with thionyl chloride typically proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The stereochemical outcome of this reaction can be controlled by the reaction conditions. In the presence of a base like pyridine (B92270), the reaction generally proceeds with inversion of configuration via an Sₙ2 mechanism. chemistrysteps.com For tertiary alcohols, where the Sₙ2 pathway is disfavored due to steric hindrance, the reaction may proceed through an Sₙ1-like mechanism involving a carbocation intermediate, which can lead to a mixture of stereoisomers and potentially rearranged products. byjus.com

Similarly, phosphorus tribromide (PBr₃) is an effective reagent for the conversion of primary and secondary alcohols to alkyl bromides, typically with inversion of configuration via an Sₙ2 mechanism. byjus.comchemistrysteps.commasterorganicchemistry.com However, its reaction with tertiary alcohols is less common and can be complicated by side reactions, including eliminations and rearrangements. byjus.com The Appel reaction, using triphenylphosphine (B44618) and a tetrahalomethane (e.g., CBr₄), provides another method for the conversion of alcohols to alkyl halides under mild conditions, proceeding with inversion of configuration. organic-chemistry.org

Table 2: Examples of Halogenation of Alcohols

| Alcohol Substrate | Reagent | Conditions | Product | Stereochemistry | Reference |

|---|---|---|---|---|---|

| Primary/Secondary Alcohols | SOCl₂ | Pyridine | Alkyl chloride | Inversion (Sₙ2) | chemistrysteps.com |

| Chiral Secondary Alcohols | PBr₃ | - | Alkyl bromide | Inversion (Sₙ2) | byjus.commasterorganicchemistry.com |

| Alcohols | PBr₃ | Pyridine | Alkyl bromide | Inversion | byjus.com |

| Alcohols | CBr₄/PPh₃ | Mild | Alkyl bromide | Inversion | organic-chemistry.org |

Reactions Involving the Cyclopropyl (B3062369) Ring of this compound

The strained three-membered cyclopropyl ring is another reactive site in this compound. The presence of the adjacent hydroxyl group and the phenyl ring can influence the regioselectivity and stereoselectivity of ring-opening reactions.

Nucleophilic Ring-Opening Reactions

The cyclopropane (B1198618) ring can be opened by various nucleophiles, particularly when activated by the adjacent functionality. In the case of cyclopropyl carbinols, the hydroxyl group can facilitate ring opening, especially under acidic conditions where it can act as a leaving group after protonation.

Organometallic reagents, such as Grignard reagents and organocuprates, are known to react with cyclopropyl ketones, leading to ring-opened products. researchgate.net While the direct reaction with cyclopropyl carbinols is less common, related transformations suggest that nucleophilic attack on the cyclopropane ring is possible. For instance, highly regioselective ring-opening coupling reactions of diarylmethylenecyclopropa[b]naphthalenes with Grignard reagents have been reported to yield β-vinylic naphthalenes. rsc.org The reaction of 1-cyclopropyl-1-phenylethanol (B1583672) with potassium sulfide (B99878) in DMSO at high temperatures leads to a ring-opening/annulation cascade to form 5-phenylthiophene-2-carbaldehyde. rsc.org

Electrophilic Ring-Opening Reactions with Various Reagents

The cyclopropane ring is susceptible to attack by electrophiles, leading to ring-opened products. The reaction is often initiated by an electrophile adding to one of the cyclopropane bonds, followed by cleavage of the bond and formation of a carbocationic intermediate.

Acid-catalyzed ring-opening is a common reaction for cyclopropyl carbinols. Protonation of the hydroxyl group followed by its departure generates a cyclopropylcarbinyl cation. This cation can then undergo rearrangement and/or be trapped by a nucleophile. nih.gov Lewis acids can also promote the ring-opening of donor-acceptor cyclopropanes. uni-regensburg.deresearchgate.net For example, the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles proceeds at room temperature. capes.gov.br

Halogens and other electrophilic halogenating agents can also induce ring-opening. For instance, N-Bromosuccinimide (NBS) is a source of electrophilic bromine and can react with alkenes to form bromonium ions, which can be analogous to the activation of a cyclopropane ring. nih.gov The reaction of cyclopropane dicarboxylates with sulfenyl chlorides in the presence of a Lewis acid like magnesium iodide leads to 1,3-halochalcogenation products via ring-opening. acs.org

Table 3: Examples of Ring-Opening Reactions of Cyclopropane Derivatives

| Cyclopropane Substrate | Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1-Cyclopropyl-1-phenylethanol | K₂S | DMSO, 140 °C | Thiophene (B33073) derivative | rsc.org |

| Diarylmethylenecyclopropa[b]naphthalenes | Grignard reagents | - | β-Vinylic naphthalenes | rsc.org |

| Donor-Acceptor Cyclopropanes | Amines | Lewis Acid | Ring-opened amino esters | capes.gov.br |

| Cyclopropane dicarboxylates | Sulfenyl chlorides | MgI₂ | 1,3-Halochalcogenation product | acs.org |

Rearrangement Reactions Involving the Cyclopropyl Carbinol System

The cyclopropyl carbinol system is prone to various rearrangement reactions, often proceeding through cationic or radical intermediates. These rearrangements can lead to the formation of larger rings or acyclic structures.

Acid-catalyzed rearrangements are particularly common for cyclopropyl carbinols. The formation of the cyclopropylcarbinyl cation upon protonation and loss of water can trigger a cascade of rearrangements, including the expansion of the cyclopropane ring to a cyclobutane (B1203170) ring or ring-opening to a homoallylic cation. nih.gov These rearrangements are often driven by the release of ring strain.

Photochemical rearrangements are also known for systems containing both aryl and cyclopropyl groups. The di-π-methane rearrangement is a photochemical reaction of molecules containing two π-systems separated by a saturated carbon atom, which can lead to the formation of a vinyl- or aryl-substituted cyclopropane. wikipedia.orgscribd.com For aryl-cyclopropyl systems, irradiation can induce a rearrangement to form aryl-substituted cyclopropanes. researchgate.net While specific studies on the di-pi-methane rearrangement of this compound are not available, the general principles suggest that such a transformation could be possible, leading to complex rearranged products.

Reactions Involving the 2-Ethylphenyl Substituent

Electrophilic Aromatic Substitution Patterns

The introduction of a third substituent onto the phenyl ring of this compound via electrophilic aromatic substitution (EAS) is directed by the electronic and steric properties of the existing groups: the 2-ethyl group and the 1-cyclopropylethanol (B1359789) group. libretexts.orgmasterorganicchemistry.com

Directing Effects of Substituents :

Ethyl Group : As an alkyl group, the ethyl substituent is an electron-donating group (EDG) through induction (+I effect). libretexts.org EDGs activate the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. libretexts.orglibretexts.org They are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho (C6) and para (C4) relative to themselves. libretexts.orgorganicchemistrytutor.com

1-Cyclopropylethanol Group : This substituent, attached at C1, is more complex. The tertiary alcohol and the alkyl components (cyclopropyl, methyl) have an electron-donating inductive effect. However, the oxygen atom's electronegativity also imparts a deactivating inductive effect (-I). libretexts.org Due to the lack of a lone pair directly conjugated with the ring, its primary influence is a weak deactivating inductive effect and significant steric hindrance. Deactivating groups generally direct incoming electrophiles to the meta-position (C3 and C5). wikipedia.org

Predicted Regioselectivity : When both an activating and a deactivating group are present, the activating group's directing effect typically dominates. wikipedia.org In this case, the ortho-, para-directing influence of the ethyl group (at C2) is the primary determinant of the substitution pattern.

The position para to the ethyl group (C5) is electronically favored and sterically accessible.

The position ortho to the ethyl group (C6) is also electronically favored. However, it is adjacent to the very bulky 1-cyclopropylethanol group at C1, leading to significant steric hindrance that will likely inhibit substitution at this site.

The other ortho position (C1) is already substituted.

The position meta to the ethyl group (C4) is also the para position relative to the bulky C1 substituent, making it a potential, though likely minor, site for substitution.

Therefore, electrophilic aromatic substitution on this compound is predicted to yield the 5-substituted isomer as the major product , with potential for minor amounts of the 4- and 6-substituted isomers depending on the size of the electrophile and the reaction conditions.

| Reaction | Reagents | Predicted Major Product | Predicted Minor Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(5-Nitro-2-ethylphenyl)-1-cyclopropyl ethanol | 4-Nitro and 6-Nitro isomers |

| Bromination | Br₂, FeBr₃ | 1-(5-Bromo-2-ethylphenyl)-1-cyclopropyl ethanol | 4-Bromo and 6-Bromo isomers |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(5-Acyl-2-ethylphenyl)-1-cyclopropyl ethanol | 4-Acyl isomer (6-Acyl highly unlikely due to sterics) |

Side-Chain Functionalization of the Ethyl Group

The ethyl group attached to the phenyl ring possesses benzylic hydrogens at the carbon atom directly bonded to the ring. These hydrogens are particularly reactive towards radical-mediated reactions due to the resonance stabilization of the resulting benzylic radical intermediate. libretexts.orglibretexts.org

Benzylic Oxidation : Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions, can oxidize alkyl side-chains on a benzene ring. chemistrysteps.commasterorganicchemistry.com This reaction requires the presence of at least one benzylic hydrogen. The ethyl group would be oxidized to a carboxylic acid, cleaving the terminal methyl group. chemistrysteps.com This process would convert the activating ethyl group into a deactivating carboxyl group, a useful transformation in multi-step synthesis. masterorganicchemistry.com It is important to note that the tertiary alcohol of the 1-cyclopropylethanol moiety may also be sensitive to these harsh oxidizing conditions. More selective methods, often employing metal catalysts, can convert the ethyl group to a ketone (acetophenone derivative). rsc.orgmdpi.com

Benzylic Halogenation : The most common and selective method for halogenating a benzylic position is through free-radical bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., peroxide) or light. jove.comlibretexts.org This reaction is highly regioselective for the benzylic position due to the stability of the benzylic radical. jove.com Chlorination at the benzylic position can also be achieved but tends to be less selective than bromination. jove.com The resulting benzylic halide is a versatile intermediate for further synthetic transformations. libretexts.org

| Reaction Type | Reagents | Expected Major Product | Notes |

|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), CCl₄, Light/Peroxide | 1-(2-(1-Bromoethyl)phenyl)-1-cyclopropyl ethanol | Highly selective for the benzylic position. jove.comlibretexts.org |

| Benzylic Oxidation (Harsh) | KMnO₄, H₂O, Heat | 2-(1-Cyclopropyl-1-hydroxyethyl)benzoic acid | Cleaves the C-C bond of the ethyl group. chemistrysteps.com The tertiary alcohol may also react. |

| Benzylic Oxidation (Selective) | e.g., CuCl₂/TBHP | 1-(2-(1-Oxoethyl)phenyl)-1-cyclopropyl ethanol (a ketone) | Oxidizes the benzylic CH₂ to a carbonyl group. rsc.orgmdpi.com |

Computational Chemistry and Theoretical Studies of 1 2 Ethylphenyl 1 Cyclopropyl Ethanol

Conformational Analysis and Energy Landscapes

A thorough conformational analysis is fundamental to understanding the three-dimensional structure and, consequently, the physical and chemical properties of a flexible molecule. This typically involves identifying all possible spatial arrangements of the atoms (conformers) and determining their relative stabilities.

Ab Initio and Density Functional Theory (DFT) Calculations for Ground State Geometries

To determine the most stable three-dimensional arrangement of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol (B145695), computational chemists would typically employ ab initio or Density Functional Theory (DFT) methods. These first-principles approaches solve the electronic structure of the molecule to predict its geometry. For a molecule of this size and complexity, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), would likely be the methods of choice, offering a good balance between accuracy and computational cost. The calculations would involve optimizing the molecular geometry to find the lowest energy state, which corresponds to the most stable conformer.

Hypothetical Ground State Geometry Parameters (Illustrative Table):

| Parameter | Hypothetical Value |

| C-C (cyclopropyl) Bond Length | ~1.51 Å |

| C-C (ethyl) Bond Length | ~1.54 Å |

| C-O Bond Length | ~1.43 Å |

| O-H Bond Length | ~0.96 Å |

| Dihedral Angle (Phenyl-C-C-O) | Variable |

Note: The values in this table are illustrative and not based on actual calculations for 1-(2-Ethylphenyl)-1-cyclopropyl ethanol.

Exploration of Rotational Barriers and Stable Conformers

The presence of several single bonds in this compound—specifically the bonds connecting the ethylphenyl group to the chiral carbon, the cyclopropyl (B3062369) group to the chiral carbon, and the hydroxyl group—allows for multiple rotational isomers. A computational study would map the potential energy surface by systematically rotating these bonds. This process would identify the various stable conformers (energy minima) and the transition states (energy maxima) that represent the rotational barriers between them. Understanding these barriers provides insight into the molecule's flexibility and the accessibility of different conformations at various temperatures.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods can provide a detailed picture of how electrons are distributed and how the molecule is likely to interact with other chemical species.

Molecular Orbital Analysis and Frontier Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A computational analysis would calculate the energies and visualize the spatial distribution of these orbitals for this compound. This would reveal which parts of the molecule are most likely to be involved in nucleophilic or electrophilic attacks.

Hypothetical Frontier Orbital Energies (Illustrative Table):

| Orbital | Hypothetical Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Electrostatic Potential Surface Mapping and Charge Distribution

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack. For this compound, an ESP map would likely show a negative potential around the oxygen atom of the hydroxyl group due to its high electronegativity, and potentially some negative character on the phenyl ring's pi system. The hydrogen of the hydroxyl group would exhibit a positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Theoretical Prediction of Spectroscopic Parameters (Excluding Experimental Data)

Computational chemistry can predict various spectroscopic properties, which can be used to aid in the interpretation of experimental spectra or to provide a theoretical fingerprint of a molecule.

A theoretical study would likely involve the calculation of vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds or functional groups within the molecule. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C) can be calculated. These theoretical spectra can be invaluable for confirming the structure of a synthesized compound by comparing the predicted peak positions with those from experimental measurements.

Computational Vibrational Spectroscopy (IR, Raman) for Conformational Assignment

Computational vibrational spectroscopy, including infrared (IR) and Raman analysis, is a powerful tool for elucidating the three-dimensional structure of molecules. arxiv.orgnih.govuzh.ch By calculating the vibrational frequencies and their corresponding intensities, it is possible to predict the IR and Raman spectra for different conformers of this compound. These predicted spectra can then be compared with experimental data to identify the most stable conformers present in a sample.

The conformational flexibility of this compound arises from the rotation around the single bonds, particularly the C-C bond connecting the cyclopropyl and ethylphenyl groups to the carbinol carbon, and the rotation of the ethyl group on the phenyl ring. Density Functional Theory (DFT) calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for these types of analyses. mdpi.comnih.gov

A conformational search would typically identify several low-energy structures. For each of these, the vibrational frequencies are computed. The calculated frequencies are often scaled by a factor (e.g., 0.961) to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. nih.gov

The predicted IR and Raman spectra are characterized by specific vibrational modes. For instance, the O-H stretching vibration is expected to appear in the range of 3600-3400 cm⁻¹, with its exact position being sensitive to hydrogen bonding. mdpi.com The C-H stretching vibrations of the aromatic ring, ethyl group, and cyclopropyl ring will have distinct frequencies. The C-C stretching vibrations of the aromatic ring typically appear in the 1600-1400 cm⁻¹ region. mdpi.com The characteristic breathing mode of the cyclopropyl ring is also a key feature to identify.

A hypothetical comparison of the calculated vibrational frequencies for two different conformers of this compound is presented in the table below. The differences in key vibrational modes can aid in their experimental identification.

| Vibrational Mode | Conformer A (Calculated, Scaled cm⁻¹) | Conformer B (Calculated, Scaled cm⁻¹) | Predominant Character |

| ν(O-H) | 3615 | 3605 | O-H stretch |

| ν(C-H) aromatic | 3100-3000 | 3100-3000 | Aromatic C-H stretch |

| ν(C-H) ethyl | 2980-2850 | 2980-2850 | Aliphatic C-H stretch (CH₃, CH₂) |

| ν(C-H) cyclopropyl | 3050-2990 | 3050-2990 | Cyclopropyl C-H stretch |

| ν(C=C) aromatic | 1605, 1580, 1485 | 1607, 1578, 1488 | Aromatic ring C-C stretch |

| δ(CH₂) ethyl | 1460 | 1462 | CH₂ scissoring |

| Cyclopropyl ring def. | 1025 | 1020 | Cyclopropyl ring deformation |

| ν(C-O) | 1150 | 1160 | C-O stretch |

This table is generated based on typical values for similar compounds and is for illustrative purposes.

Theoretical NMR Chemical Shift Predictions for Structural Elucidation Support

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are a crucial component of modern structural elucidation. github.io For complex molecules like this compound, where spectral overlap and complex splitting patterns can be challenging to interpret, calculated NMR data provide a powerful means of confirming structural assignments.

The process typically involves geometry optimization of the molecule's conformers using a reliable method (e.g., B3LYP-D3/6-31G(d)), followed by the calculation of NMR shielding tensors using a method optimized for this purpose, such as the WP04 functional with a larger basis set. github.io The final predicted chemical shifts are often obtained by Boltzmann averaging the shifts of the individual conformers based on their relative energies. github.io

Below is a hypothetical table of predicted ¹³C NMR chemical shifts for a plausible low-energy conformer of this compound, referenced against a standard like tetramethylsilane (B1202638) (TMS).

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| Quaternary Carbinol C | 75.2 |

| Aromatic C (ipso, C-C-OH) | 145.8 |

| Aromatic C (ipso, C-Et) | 142.1 |

| Aromatic C-H | 128.5, 127.9, 126.3, 125.8 |

| Ethyl CH₂ | 26.4 |

| Ethyl CH₃ | 15.1 |

| Cyclopropyl C (ipso) | 20.7 |

| Cyclopropyl CH₂ | 8.5 |

This table is generated based on typical values for similar compounds and is for illustrative purposes.

Modeling of Reaction Pathways and Transition States

Computational chemistry is instrumental in exploring the mechanisms and energetics of chemical reactions. For this compound, this includes investigating its potential for ring-opening reactions and understanding the processes that lead to its formation.

Computational Investigation of Cyclopropyl Ring-Opening Energetics

The cyclopropyl group in this compound is a strained ring system, making it susceptible to ring-opening reactions under certain conditions, such as in the presence of acid. rsc.org Computational studies can model the reaction pathway for this ring-opening, identifying the transition state and calculating the activation energy. This provides insight into the kinetic feasibility of the reaction.

The ring-opening of a cyclopropylcarbinyl system can proceed through a cationic intermediate, which can then rearrange to form more stable structures. scilit.comresearchgate.net For this compound, protonation of the hydroxyl group followed by the loss of water would generate a tertiary carbocation adjacent to the cyclopropyl ring. This carbocation is in equilibrium with a homoallylic cation, leading to the ring-opened product.

DFT calculations can be used to map the potential energy surface for this process. The structures of the reactant, transition state, and product are optimized, and their energies are calculated to determine the reaction barrier. The nature of the transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis.

A hypothetical energy profile for the acid-catalyzed ring-opening is presented below:

| Species | Relative Free Energy (kcal/mol) |

| This compound + H⁺ | 0.0 |

| Protonated Alcohol | -5.2 |

| Transition State for Water Loss | 15.8 |

| Cyclopropylcarbinyl Cation + H₂O | 10.1 |

| Transition State for Ring-Opening | 12.5 |

| Ring-Opened Cation + H₂O | -2.7 |

This table is generated based on plausible energetic trends for such reactions and is for illustrative purposes.

In Silico Studies of Asymmetric Catalytic Processes for this compound Formation

The synthesis of this compound can be achieved through the addition of a Grignard reagent (cyclopropylmagnesium bromide) to 2-ethylacetophenone, or by the addition of an ethyl Grignard reagent to cyclopropyl 2-ethylphenyl ketone. The stereochemical outcome of such reactions, particularly in the context of asymmetric catalysis to produce a single enantiomer, can be effectively studied using computational methods. researchgate.netrsc.org

In silico studies can model the interaction of the ketone substrate and the Grignard reagent with a chiral catalyst. nih.gov By calculating the energies of the transition states leading to the (R) and (S) enantiomers, the enantioselectivity of the reaction can be predicted. These models can help in understanding the origin of stereocontrol and in the rational design of more effective catalysts.

The computational approach would involve building models of the catalyst-substrate complex and the subsequent transition states for the nucleophilic addition. nih.govacademie-sciences.fr The non-covalent interactions between the catalyst and the reactants, such as hydrogen bonding and steric repulsion, are crucial in determining the favored reaction pathway. The difference in the free energies of the diastereomeric transition states (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the product.

A hypothetical comparison of transition state energies for a catalyzed asymmetric addition is shown below:

| Transition State | Catalyst-Substrate Complex | Relative Free Energy of Transition State (kcal/mol) | Predicted Major Enantiomer |

| TS leading to (R) | Complex A | 12.3 | |

| TS leading to (S) | Complex B | 14.1 | (R) |

This table is generated based on principles of asymmetric catalysis modeling and is for illustrative purposes.

Future Directions in the Academic Research of 1 2 Ethylphenyl 1 Cyclopropyl Ethanol

Exploration of Novel Synthetic Methodologies for Enantiopure Access

The development of efficient and stereoselective methods to access enantiomerically pure forms of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol (B145695) is a critical area for future research. While classical approaches involving chiral auxiliaries or resolution of racemic mixtures can be employed, the focus should be on more elegant and atom-economical catalytic asymmetric strategies.

Future investigations could draw inspiration from recent advancements in the enantioselective synthesis of other chiral tertiary alcohols and cyclopropyl-containing molecules. Promising avenues for exploration include:

Asymmetric Grignard or Organolithium Additions to 2-Ethyl-1-cyclopropyl Ketone: Research could focus on the development of novel chiral ligands that can effectively control the facial selectivity of the nucleophilic attack of an ethyl nucleophile onto the prochiral ketone. This could involve the design of new chiral amino alcohols or diamines that can coordinate to the organometallic reagent and induce high levels of enantioselectivity. A patent for the synthesis of a chiral cyclopropyl (B3062369) ethynyl (B1212043) tertiary alcohol compound describes a process where a chiral amino alcohol or a chiral amino diol is used as a ligand in the presence of an alkaline reagent and a salt to obtain an optically active propynyl (B12738560) alcohol compound wipo.int.

Enantioselective Alkylation of a Precursor: Another approach could involve the enantioselective alkylation of a suitable precursor. This might entail the development of chiral phase-transfer catalysts or chiral base systems to control the stereochemistry of the ethyl group installation.

Kinetic Resolution of Racemic 1-(2-Ethylphenyl)-1-cyclopropyl ethanol: The development of highly efficient enzyme- or metal-catalyzed kinetic resolution protocols could provide a practical route to both enantiomers of the target molecule. This would involve screening a wide range of lipases, esterases, or chiral transition metal complexes for their ability to selectively acylate or oxidize one enantiomer over the other.

A summary of potential enantioselective synthetic strategies is presented in the table below.

| Synthetic Strategy | Key Research Focus | Potential Advantages |

| Asymmetric Grignard/Organolithium Addition | Design of novel chiral ligands (e.g., amino alcohols, diamines) | Atom-economical, direct formation of the chiral center |

| Enantioselective Alkylation | Development of chiral phase-transfer catalysts or chiral bases | Potential for high enantioselectivity and broad substrate scope |

| Kinetic Resolution | Screening of enzymes (lipases, esterases) or chiral metal catalysts | Access to both enantiomers, potential for high selectivity |

The successful development of these methodologies would not only provide access to enantiopure this compound for further studies but also contribute to the broader field of asymmetric synthesis.

Advanced Mechanistic Studies Utilizing Modern Spectroscopic and Computational Techniques

The presence of the strained cyclopropyl ring adjacent to a tertiary alcohol functionality makes this compound susceptible to a variety of interesting chemical transformations, particularly acid-catalyzed rearrangements involving cyclopropylcarbinyl cations. nih.gov A deep understanding of the mechanisms governing these reactions is crucial for controlling product selectivity and developing new synthetic applications.

Future research in this area should focus on a synergistic approach combining modern spectroscopic techniques and high-level computational studies to elucidate the intricate details of the reaction pathways.

In-situ Spectroscopic Studies: The use of advanced NMR techniques, such as variable-temperature NMR and 2D NMR spectroscopy, can provide valuable information about the structures of reaction intermediates and transition states. In-situ IR and Raman spectroscopy could also be employed to monitor the disappearance of starting materials and the formation of products in real-time.

Computational Modeling: Density Functional Theory (DFT) and ab initio calculations can be used to map out the potential energy surfaces of the reactions of this compound. These studies can help to identify the lowest energy reaction pathways, predict the stereochemical outcomes of reactions, and understand the role of the ortho-ethylphenyl group in influencing reactivity. Mechanistic studies on Au(I)-catalyzed rearrangements have utilized cyclopropane (B1198618) probes to gain insight into reactive intermediates, suggesting that phenyl-substituted cyclopropanes are valuable for identifying cationic mechanisms. nih.gov

Isotopic Labeling Studies: The synthesis of isotopically labeled derivatives of this compound (e.g., with ¹³C or ²H) can provide definitive evidence for proposed reaction mechanisms. By tracking the fate of the isotopic labels in the products, researchers can distinguish between different possible reaction pathways.

The table below outlines key areas for future mechanistic investigations.

| Research Area | Techniques | Expected Outcomes |

| Reaction Intermediates | In-situ NMR, Low-Temperature Spectroscopy | Direct observation and characterization of carbocationic intermediates |

| Transition State Analysis | Computational Modeling (DFT, ab initio) | Understanding the energetics and geometries of transition states |

| Reaction Pathways | Isotopic Labeling Studies | Unambiguous determination of bond-breaking and bond-forming events |

These advanced mechanistic studies will not only provide a fundamental understanding of the chemistry of this compound but also enable the rational design of new and selective transformations.

Investigation of Complex Multi-Step Transformations Involving the Core Structure

The unique structural features of this compound can be leveraged to initiate complex multi-step transformations, leading to the rapid construction of diverse and valuable molecular architectures. Future research should explore the development of novel cascade reactions and tandem processes that utilize the inherent reactivity of the cyclopropylcarbinol moiety.

Ring-Opening/Annulation Cascades: The acid-catalyzed ring-opening of the cyclopropane ring can generate a reactive carbocation that can be trapped intramolecularly by the aromatic ring or an external nucleophile, leading to the formation of new ring systems. A study has shown that cyclopropyl ethanols can undergo a ring-opening/annulation reaction to form thiophene (B33073) aldehydes. rsc.org Research in this area could focus on controlling the regioselectivity of the ring-opening and the subsequent annulation to access a variety of polycyclic and heterocyclic compounds.

Prins-Type Cyclizations: The tertiary alcohol can be used to initiate Prins-type cyclizations with various π-nucleophiles. The use of terminal cyclopropylsilyl alcohols in Prins cyclization has been shown to be an effective method for synthesizing tetrasubstituted tetrahydropyrans. acs.org By carefully choosing the reaction conditions and the coupling partner, it may be possible to construct complex oxygen-containing heterocycles with high levels of stereocontrol.

Radical-Mediated Transformations: The cyclopropylcarbinyl radical, which can be generated from the corresponding alcohol, is known to undergo rapid ring-opening. This reactivity can be harnessed in radical-mediated cascade reactions to form linear or cyclic products that would be difficult to access through other means.

The table below summarizes potential multi-step transformations for future investigation.

| Transformation Type | Key Features | Potential Products |

| Ring-Opening/Annulation | Carbocation-mediated, intramolecular trapping | Polycyclic aromatic hydrocarbons, heterocycles |

| Prins-Type Cyclizations | Oxocarbenium ion initiated, intermolecular trapping | Substituted tetrahydropyrans and other O-heterocycles |

| Radical-Mediated Cascades | Cyclopropylcarbinyl radical ring-opening | Functionalized acyclic and cyclic compounds |

The exploration of these complex transformations will undoubtedly lead to the discovery of new and efficient methods for the synthesis of structurally diverse molecules with potential applications in materials science and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-ethylphenyl)-1-cyclopropyl ethanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using cyclopropane derivatives or through nucleophilic substitution of cyclopropyl halides with 2-ethylphenylethanol precursors. Evidence from structurally similar compounds (e.g., 1-cyclopropyl-2-phenylethanone derivatives) suggests that Lewis acids like AlCl₃ or FeCl₃ are critical for cyclopropane ring stabilization during synthesis . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of phenyl derivative to cyclopropane reagent) and temperature (60–80°C) improves yields by minimizing side reactions like ring-opening .

Q. How can NMR and mass spectrometry distinguish this compound from its structural analogs?

- Methodological Answer :

- ¹H NMR : The cyclopropyl group exhibits characteristic splitting patterns (e.g., ABX systems) between δ 0.5–1.5 ppm. The ethylphenyl moiety shows aromatic protons at δ 6.5–7.5 ppm and a triplet for the ethyl -CH₂- group near δ 2.5–3.0 ppm .

- Mass Spectrometry : The molecular ion peak [M+H]⁺ at m/z 190–200 (exact mass depends on substituents) and fragmentation patterns (e.g., loss of H₂O or cyclopropane ring cleavage) help differentiate it from analogs like 1-(4-methylphenyl)-1-cyclopropyl ethanol .

Q. What are the key stability challenges for this compound under storage or reaction conditions?

- Methodological Answer : The cyclopropane ring is prone to ring-opening under acidic or oxidative conditions. Stability studies on analogs (e.g., 1-cyclopropyl-2-(4-fluorophenyl)ethanone) recommend storage at 2–8°C in inert atmospheres to prevent degradation. Avoid using strong oxidizers (e.g., KMnO₄) in reactions, as they may oxidize the ethanol moiety to a ketone .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of electrophilic substitutions on the ethylphenyl moiety?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions. For example, the -OH group activates the ortho position of the ethylphenyl ring toward electrophiles like bromine, as seen in phenol-derived analogs . Substituent effects (e.g., ethyl vs. methyl groups) alter π-electron delocalization, which can be quantified via Fukui indices .

Q. What experimental strategies resolve contradictions in reported acidity values for similar cyclopropane-containing alcohols?

- Methodological Answer : Discrepancies often arise from solvent effects (e.g., water vs. DMSO) or measurement techniques (potentiometric vs. UV-Vis). For cyclopropyl alcohols, use standardized conditions (e.g., aqueous NaOH titration at 25°C) and compare with reference compounds (e.g., phenol or ethanol). Evidence from ortho-substituted phenols shows that electron-withdrawing groups (e.g., -NO₂) increase acidity, while electron-donating groups (e.g., -OCH₃) decrease it, providing a framework for interpreting results .

Q. How do steric effects from the cyclopropyl group influence reaction kinetics in SN2 vs. SN1 mechanisms?

- Methodological Answer : The cyclopropane ring introduces significant steric hindrance, favoring SN1 mechanisms in polar solvents (e.g., ethanol/water mixtures). Kinetic studies on analogs (e.g., 1-cyclopropyl-2-chloroethanol) show 2–3× slower SN2 rates compared to non-cyclopropyl analogs due to transition-state crowding. Solvolysis experiments with AgNO₃ can isolate carbocation intermediates to confirm mechanism pathways .

Data Contradiction Analysis

Q. Why do some studies report conflicting yields for cyclopropane ring-forming reactions?

- Methodological Answer : Variations in catalyst purity (e.g., AlCl₃ vs. FeCl₃), solvent polarity (toluene vs. DCM), and moisture levels significantly impact yields. For example, traces of water in AlCl₃ can hydrolyze cyclopropane intermediates, reducing yields by 20–30%. Reproducibility requires strict anhydrous conditions and catalyst activation protocols, as demonstrated in Friedel-Crafts syntheses of benzofuran precursors .

Methodological Best Practices

- Synthesis Optimization : Use high-purity reagents and monitor reactions via TLC (silica gel, hexane:EtOAc 4:1).

- Data Validation : Cross-reference spectral data with PubChem/DSSTox entries to confirm structural assignments .

- Safety Protocols : Handle cyanide-containing byproducts (e.g., from nitrile intermediates) with fume hoods and personal protective equipment, as outlined in MSDS guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.